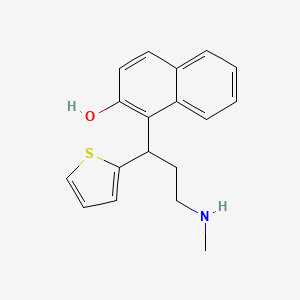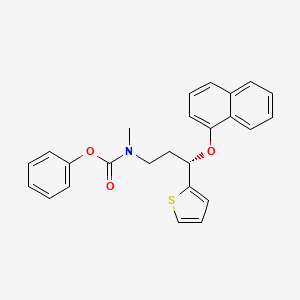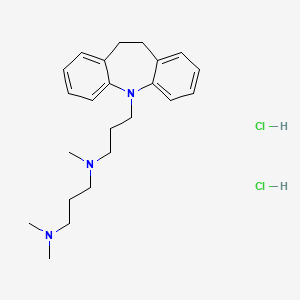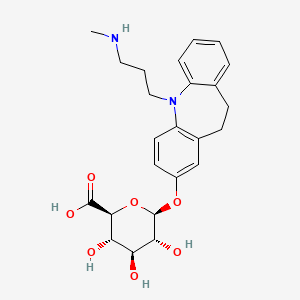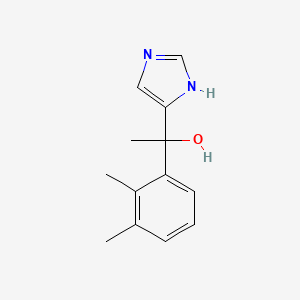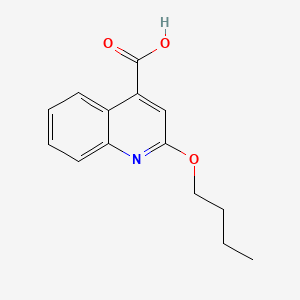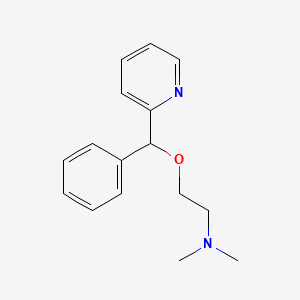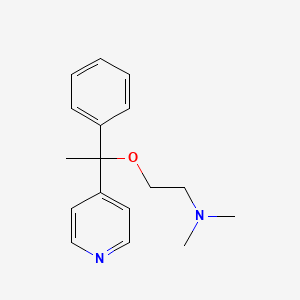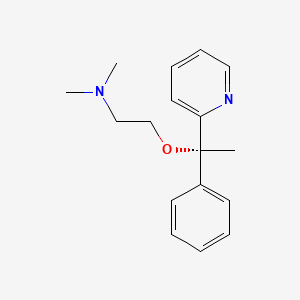
Phenyl O-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl O-Glucuronide Sodium Salt is a glucuronide conjugate of phenol. Glucuronidation is a crucial phase II metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating excretion. This compound is particularly significant in the study of drug metabolism and detoxification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl O-Glucuronide Sodium Salt can be synthesized through the glucuronidation of phenol. The process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, usually around pH 7.4 .
Industrial Production Methods: Industrial production of this compound involves enzymatic synthesis using recombinant UGTs. The process is optimized for large-scale production by using bioreactors that maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: Phenyl O-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, releasing phenol and glucuronic acid.
Reduction: Reducing agents such as sodium borohydride can reduce quinones back to phenols.
Major Products:
Hydrolysis: Phenol and glucuronic acid.
Oxidation: Quinones.
Reduction: Phenols.
Scientific Research Applications
Phenyl O-Glucuronide Sodium Salt is widely used in various fields of scientific research:
Mechanism of Action
Phenyl O-Glucuronide Sodium Salt exerts its effects through the process of glucuronidation. The compound is formed when phenol undergoes conjugation with glucuronic acid, mediated by UGT enzymes. This process increases the solubility of phenol, facilitating its excretion from the body. The molecular targets involved include UGT enzymes and the substrates they act upon .
Comparison with Similar Compounds
Morphine-6-Glucuronide: A pharmacologically active glucuronide of morphine, significant in pain management.
Paracetamol Glucuronide: A major metabolite of paracetamol, important in understanding paracetamol metabolism and toxicity.
Propofol Glucuronide: A metabolite of the anesthetic propofol, relevant in anesthesia and drug metabolism studies.
Uniqueness: Phenyl O-Glucuronide Sodium Salt is unique due to its specific structure and the role it plays in studying the metabolism of phenolic compounds. Its formation and stability provide insights into the detoxification processes and the pharmacokinetics of phenolic drugs .
Properties
CAS No. |
20838-63-5 |
|---|---|
Molecular Formula |
C12H14NaO7 |
Molecular Weight |
293.22 g/mol |
InChI |
InChI=1S/C12H14O7.Na/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;/h1-5,7-10,12-15H,(H,16,17);/t7-,8-,9+,10-,12+;/m0./s1 |
InChI Key |
OBJZMDMNHLJHEL-BLKPXHQLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


